Chiral HPLC Resolution of Stereoisomers
The (2R,4S) stereoisomer can be unambiguously resolved and identified from its three stereoisomeric impurities by validated normal-phase chiral HPLC. Under optimal separation conditions (Chiracel OJ-H, 5 μm stationary phase; hexane/ethanol 8:2 v/v mobile phase; 40 °C column temperature; 1.5 mL/min flow rate; 254 nm UV detection), the target (2R,4S)-5 exhibits an absolute retention time of 23.0 min, with the (2S,4R)-5 enantiomer eluting at RRT 0.55, the (2S,4S)-5 diastereomer at RRT 0.49, and the (2R,4R)-5 diastereomer at RRT 0.79 [1]. This chromatographic fingerprint enables simultaneous quantitation of all four stereoisomers in a single isocratic run (30 min analysis time), providing unambiguous identity confirmation and optical purity assessment that a generic achiral purity assay cannot deliver.
| Evidence Dimension | Chiral HPLC retention time / relative retention time (RRT) |
|---|---|
| Target Compound Data | (2R,4S)-5: RT = 23.0 min (RRT = 1.00, reference peak) |
| Comparator Or Baseline | (2S,4R)-5: RRT 0.55; (2S,4S)-5: RRT 0.49; (2R,4R)-5: RRT 0.79 |
| Quantified Difference | Separation factor α = 1.27 to 2.04 between adjacent peaks; baseline resolution achieved for all four stereoisomers |
| Conditions | Stationary phase: Chiracel OJ-H (5 μm); Mobile phase: hexane/ethanol (8:2, v/v); Column temp.: 40 °C; Flow rate: 1.5 mL/min; Detection: UV 254 nm; Sample: 25 mg in 5 mL ethanol, 25 μL injection; Analysis time: 30 min |
Why This Matters
Unequivocal chromatographic identification of the correct stereoisomer is a prerequisite for any ANDA submission referencing this impurity; purchasing a mislabeled stereoisomer invalidates the entire analytical method validation package.
- [1] Halama, A.; Zapadlo, M. Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Org. Process Res. Dev. 2019, 23 (1), 102–107. DOI: 10.1021/acs.oprd.8b00350. View Source
